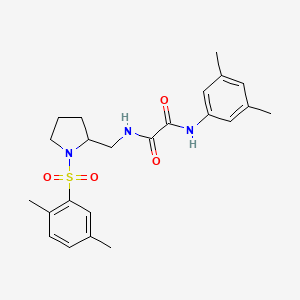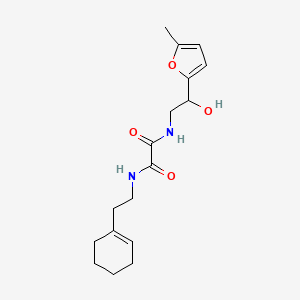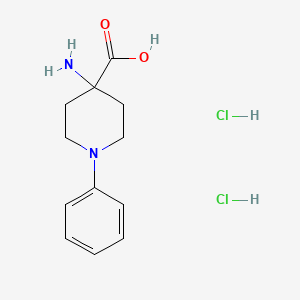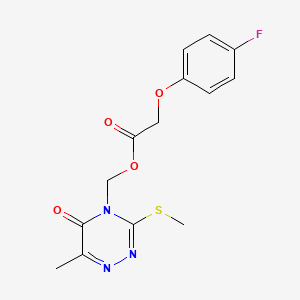![molecular formula C18H16F3N3O2 B2411444 6,7-dimethoxy-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine CAS No. 477855-26-8](/img/structure/B2411444.png)
6,7-dimethoxy-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethoxy-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine is a synthetic organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine typically involves the following steps:
Starting Materials: The synthesis begins with 6,7-dimethoxy-4-quinazolinone and 2-(trifluoromethyl)benzylamine.
Condensation Reaction: The 6,7-dimethoxy-4-quinazolinone undergoes a condensation reaction with 2-(trifluoromethyl)benzylamine in the presence of a suitable catalyst, such as a Lewis acid (e.g., AlCl3) or a base (e.g., NaH).
Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane or toluene, under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing advanced purification techniques such as recrystallization, column chromatography, or preparative HPLC to obtain the desired product with high purity.
化学反应分析
Types of Reactions
6,7-Dimethoxy-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially yielding reduced quinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, especially at positions 2 and 4, using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Alkylated or arylated quinazoline compounds.
科学研究应用
6,7-Dimethoxy-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Pharmacology: The compound is studied for its effects on various biological pathways, including those related to inflammation and microbial infections.
Chemical Biology: Used as a probe to study the function of quinazoline derivatives in biological systems.
Industrial Applications: Potential use in the synthesis of other pharmacologically active quinazoline derivatives.
作用机制
The mechanism of action of 6,7-dimethoxy-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine involves:
Molecular Targets: The compound targets specific kinases, such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
Pathways Involved: It interferes with the signaling pathways that regulate cell growth, apoptosis, and differentiation, leading to the inhibition of cancer cell proliferation and induction of cell death.
相似化合物的比较
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer agent targeting epidermal growth factor receptor (EGFR) tyrosine kinase.
Erlotinib: Similar to gefitinib, it targets EGFR and is used in the treatment of non-small cell lung cancer.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2/neu receptors.
Uniqueness
6,7-Dimethoxy-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine is unique due to its specific trifluoromethylbenzyl substitution, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other quinazoline derivatives. This substitution can enhance its binding affinity to molecular targets and improve its metabolic stability.
属性
IUPAC Name |
6,7-dimethoxy-N-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2/c1-25-15-7-12-14(8-16(15)26-2)23-10-24-17(12)22-9-11-5-3-4-6-13(11)18(19,20)21/h3-8,10H,9H2,1-2H3,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSPWXQGVZJYSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CC=CC=C3C(F)(F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2411364.png)
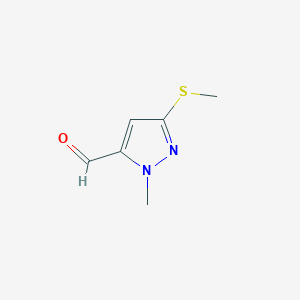
![N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-nitrobenzamide](/img/structure/B2411368.png)
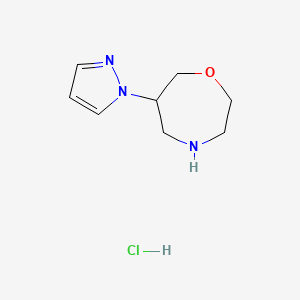
![5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B2411370.png)
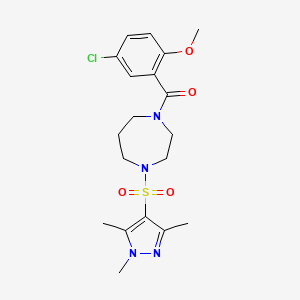
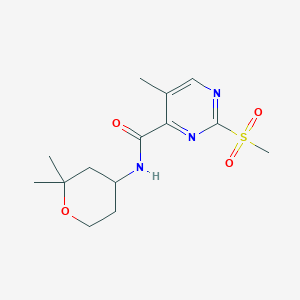
![1-[2-(Propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B2411373.png)
![6-((3-fluorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2411374.png)
![3-(4-chlorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2411375.png)
